molecular formula C10H13NO2 B3257938 (R)-2-(dimethylamino)-2-phenylacetic acid CAS No. 29810-09-1

(R)-2-(dimethylamino)-2-phenylacetic acid

Cat. No.: B3257938
CAS No.: 29810-09-1
M. Wt: 179.22 g/mol
InChI Key: MLOBRLOZPSSKKO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(dimethylamino)-2-phenylacetic acid is an organic compound that features a dimethylamino group and a phenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(dimethylamino)-2-phenylacetic acid typically involves the reaction of benzyl cyanide with dimethylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-(dimethylamino)-2-phenylacetic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

®-2-(dimethylamino)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-(dimethylamino)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-2-(dimethylamino)-2-phenylacetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaminoethylferrocene: This compound features a similar dimethylamino group but differs in its overall structure and properties.

    N,N-dimethyl enaminones: These compounds share the dimethylamino functionality but have different structural frameworks.

Uniqueness

®-2-(dimethylamino)-2-phenylacetic acid is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

(2R)-2-(dimethylamino)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOBRLOZPSSKKO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(dimethylamino)-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(dimethylamino)-2-phenylacetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-2-(dimethylamino)-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-2-(dimethylamino)-2-phenylacetic acid
Reactant of Route 5
(R)-2-(dimethylamino)-2-phenylacetic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-(dimethylamino)-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.